

2-Chlorobenzo[c]cinnoline CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chlorobenzo[c]cinnoline

Cat. No.: B100858

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2-Chlorobenzo[c]cinnoline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for **2- Chlorobenzo[c]cinnoline**, including its chemical identifiers. Due to a lack of specific experimental data for this particular isomer in the public domain, this document also furnishes a broader overview of the synthesis, biological activities, and potential mechanisms of action of the parent benzo[c]cinnoline and the wider class of cinnoline derivatives. This information is intended to serve as a foundational resource for researchers interested in this compound and its analogs.

Core Compound Identification

The fundamental chemical properties of **2-Chlorobenzo[c]cinnoline** are summarized below.

Property	Value
CAS Number	18591-94-1
Molecular Formula	C12H7CIN2
Molecular Weight	214.65 g/mol



Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2-

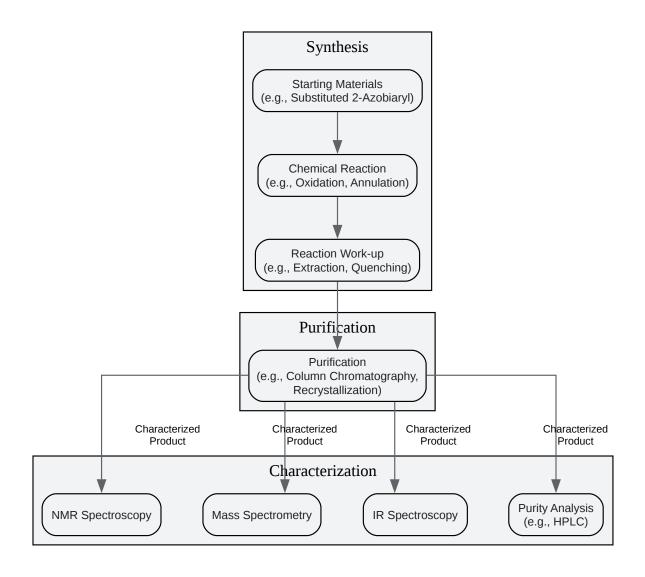
Chlorobenzo[c]cinnoline was not found in the reviewed literature, general methods for the synthesis of the core benzo[c]cinnoline structure and related derivatives are well-established. These methods can serve as a basis for the potential synthesis of the 2-chloro isomer.

One common approach involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation.[1][2] This strategy offers a route to a variety of functionalized benzo[c]cinnolinium salts with good functional group tolerance.[1][2] Another efficient method is the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, which proceeds via a dual C-H activation strategy to construct various benzo[c]cinnoline derivatives.[3]

The foundational Richter cinnoline synthesis involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle.[4] Numerous protocols for cinnoline synthesis have been developed from precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones.[5]

A generalized workflow for the synthesis and characterization of a novel compound like **2-Chlorobenzo[c]cinnoline** is depicted below.





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Caption: Generalized workflow for the synthesis and characterization of a chemical compound.

Biological Activity of Cinnoline Derivatives

The cinnoline nucleus is a significant bicyclic heterocycle that forms the structural basis of many compounds with a wide array of pharmacological properties.[6] Derivatives of cinnoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, and antimalarial effects.[6][7]







Anticancer Potential: Benzo[c]cinnolines are regarded as privileged scaffolds in medicinal chemistry due to their promising anticancer properties.[3] Some derivatives have been identified as potent anticancer agents and kinase inhibitors.[3] The anticancer activity of certain benzo[c]quinoline derivatives, which are structurally similar, is thought to be based on their ability to act as DNA double helix intercalators.[8]

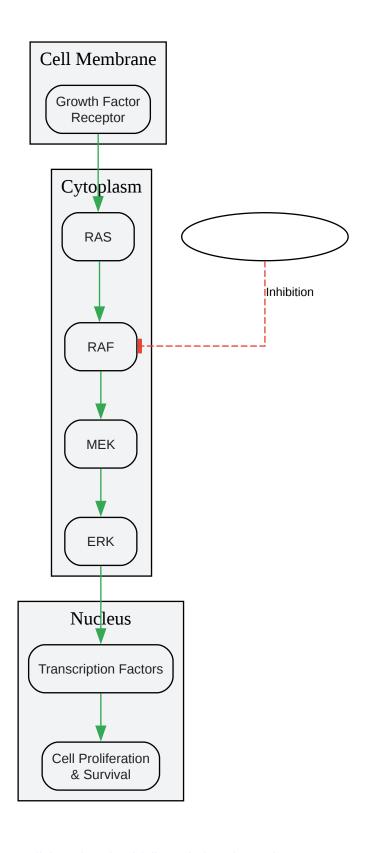
Antimicrobial and Anti-inflammatory Activity: Various studies have highlighted the antimicrobial and anti-inflammatory properties of cinnoline derivatives. For instance, some substituted cinnoline imidazole derivatives have shown moderate to good antibacterial and antifungal activity. Additionally, certain cinnoline derivatives incorporating a pyrazoline ring have exhibited notable anti-inflammatory activity.[6]

Hypothetical Signaling Pathway

Given the reported anticancer activity of cinnoline derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a cinnoline derivative acts as a kinase inhibitor, a known mechanism for some compounds in this class.

Disclaimer: The following diagram is a hypothetical representation and is not based on specific experimental data for **2-Chlorobenzo[c]cinnoline**. It serves as an illustrative example of a potential mechanism of action for a generic anticancer cinnoline derivative.





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Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of a cinnoline derivative.

Conclusion

2-Chlorobenzo[c]cinnoline is a defined chemical entity with a known CAS number and molecular weight. While specific biological and experimental data for this compound are scarce, the broader family of cinnoline and benzo[c]cinnoline derivatives exhibits a rich pharmacology with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to elucidate the specific properties of **2-Chlorobenzo[c]cinnoline** and to determine if it shares the therapeutic potential of its chemical relatives. The synthetic methodologies and biological activities outlined in this guide provide a solid foundation for initiating such investigations.

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